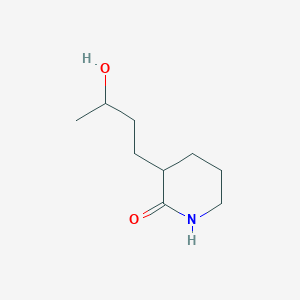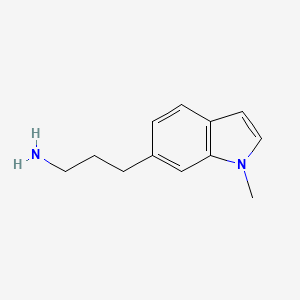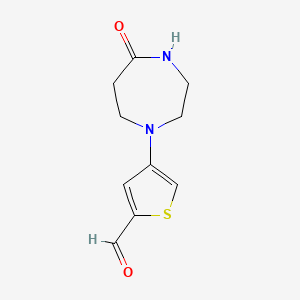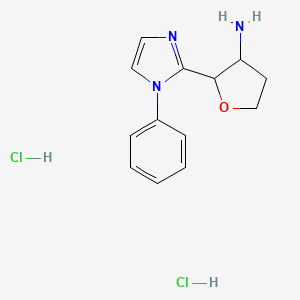![molecular formula C13H13NO3S B15258231 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B15258231.png)
4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a methoxy group and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, a heterocyclic structure containing both sulfur and nitrogen, imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the thiazole ring and its subsequent attachment to the benzaldehyde core. One common synthetic route involves the following steps:
Preparation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment to Benzaldehyde: The synthesized thiazole ring is then attached to the benzaldehyde core through an ether linkage. This step typically involves the reaction of the thiazole with a suitable benzaldehyde derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.
Reduction: 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is largely dependent on its interaction with biological targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the thiazole ring, resulting in different chemical and biological properties.
3-Methoxy-4-methylbenzaldehyde: Similar structure but with a methyl group instead of the thiazole ring.
2-Methyl-1,3-thiazole-4-carbaldehyde: Contains the thiazole ring but lacks the methoxybenzaldehyde core.
Uniqueness
4-Methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is unique due to the combination of the methoxybenzaldehyde core and the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
4-methoxy-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C13H13NO3S/c1-9-14-11(8-18-9)7-17-13-5-10(6-15)3-4-12(13)16-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
RQNFUSKNLGLWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=CC(=C2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15258151.png)
![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15258156.png)


![3-[2-(Benzyloxy)ethyl]-3-(bromomethyl)oxolane](/img/structure/B15258173.png)


![2-[(2,3-Dimethyl-1H-indol-5-yl)formamido]acetamide](/img/structure/B15258195.png)






